{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine
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Overview
Description
{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine , also known by its IUPAC name {2- [4- (trifluoromethyl)phenyl]cyclopropyl}methanamine , is a chemical compound with the molecular formula C₁₁H₁₂F₃N . It belongs to the class of amines and features a cyclopropyl ring substituted with a trifluoromethyl group and an amino group. The compound’s molecular weight is approximately 215.22 g/mol .
Synthesis Analysis
The synthesis of This compound involves intricate organic chemistry. Researchers have explored various synthetic routes, including cyclopropyl ring formation, trifluoromethylation, and subsequent amination. These methods often require specialized reagents and conditions. Detailed studies on the optimization of synthetic protocols are essential for efficient production .
Molecular Structure Analysis
The compound’s molecular structure consists of a three-membered cyclopropyl ring fused to a phenyl group bearing a trifluoromethyl substituent. The amino group is attached to the cyclopropyl carbon. The spatial arrangement of atoms significantly influences its chemical properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the trifluoromethyl group. Researchers have investigated its behavior under different reaction conditions, aiming to develop novel derivatives or functionalized analogs .
Physical And Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for this compound depends on its intended application. It may act as a ligand, participate in biological processes, or serve as a building block for more complex molecules. Further studies are necessary to elucidate its specific interactions with target proteins or receptors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWILGGJTLQJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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